1-Isocyanato-2-(phenylsulfanyl)benzene

Vue d'ensemble

Description

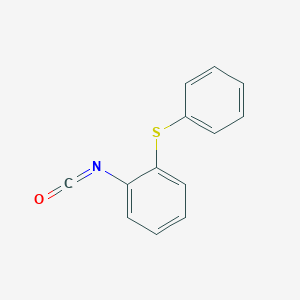

1-Isocyanato-2-(phenylsulfanyl)benzene is an organic compound with the molecular formula C13H9NOS and a molecular weight of 227.28 g/mol It is characterized by the presence of an isocyanate group (-NCO) and a phenylsulfanyl group (-SPh) attached to a benzene ring

Méthodes De Préparation

The synthesis of 1-Isocyanato-2-(phenylsulfanyl)benzene typically involves the reaction of 2-aminodiphenyl sulfide with phosgene . The reaction proceeds as follows:

Starting Material: 2-aminodiphenyl sulfide.

Reagent: Phosgene (COCl2).

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the safe handling of phosgene, which is a toxic and reactive gas.

The overall reaction can be represented as:

C6H5S-C6H4-NH2+COCl2→C6H5S-C6H4-NCO+2HCl

Analyse Des Réactions Chimiques

1-Isocyanato-2-(phenylsulfanyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Oxidation and Reduction: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Hydrolysis: The isocyanate group can be hydrolyzed in the presence of water to form the corresponding amine and carbon dioxide.

Common reagents and conditions used in these reactions include:

Amines: For urea formation.

Alcohols: For carbamate formation.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Water: For hydrolysis reactions.

Major products formed from these reactions include ureas, carbamates, sulfoxides, and sulfones .

Applications De Recherche Scientifique

Material Science Applications

1-Isocyanato-2-(phenylsulfanyl)benzene is utilized in the production of various materials due to its ability to form cross-linked polymers. This property makes it valuable in:

- Coatings : The compound can be used to develop durable coatings that provide resistance to chemicals and environmental factors.

- Adhesives : Its reactivity allows it to bond effectively with different substrates, making it suitable for high-performance adhesives.

- Elastomers : The formation of elastomeric materials through polymerization processes enables the development of flexible and resilient products.

Biological Research Applications

The compound's isocyanate functional group allows it to interact with biological molecules, particularly proteins and amino acids. This interaction can lead to:

- Formation of Stable Adducts : Isocyanates are known for forming stable adducts with proteins, which can alter protein function. Understanding these interactions is crucial for assessing both therapeutic potentials and toxicological risks associated with exposure.

Case Study: Protein Interaction Studies

Research has shown that isocyanates can modify cysteine residues in proteins, leading to changes in their activity. For instance, studies have indicated that exposure to isocyanates can result in respiratory sensitization, highlighting the need for careful handling and understanding of these compounds in occupational settings .

Synthetic Chemistry Applications

In synthetic organic chemistry, this compound serves as a versatile reagent for:

- Synthesis of Ureas and Carbamates : The compound can react with alcohols or amines to form ureas and carbamates, which are important intermediates in pharmaceuticals.

Example Reaction

The reaction of this compound with an amine can be represented as follows:

This reaction pathway illustrates the utility of this compound in creating complex organic molecules essential for drug development.

Mécanisme D'action

The mechanism of action of 1-Isocyanato-2-(phenylsulfanyl)benzene primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable covalent bonds. This reactivity is exploited in various applications, including the synthesis of ureas and carbamates. The phenylsulfanyl group can also participate in redox reactions, further expanding the compound’s utility in chemical synthesis.

Comparaison Avec Des Composés Similaires

1-Isocyanato-2-(phenylsulfanyl)benzene can be compared with other similar compounds, such as:

Phenyl isocyanate: Lacks the phenylsulfanyl group, making it less versatile in redox reactions.

2-Isocyanato-1-methylbenzene: Contains a methyl group instead of a phenylsulfanyl group, affecting its reactivity and applications.

1-Isocyanato-2-(methylsulfanyl)benzene: Contains a methylsulfanyl group, which has different electronic and steric properties compared to the phenylsulfanyl group.

The presence of the phenylsulfanyl group in this compound provides unique reactivity and makes it a valuable compound in various chemical transformations.

Activité Biologique

1-Isocyanato-2-(phenylsulfanyl)benzene, with the chemical formula CHNOS and CAS number 13739-55-4, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of an isocyanate functional group and a phenylsulfanyl moiety. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of phenylsulfanyl derivatives with isocyanates. Common methods include:

- Nucleophilic Substitution : The phenylsulfanyl group can act as a nucleophile in the presence of isocyanates.

- Reflux Conditions : The reaction often requires refluxing in organic solvents to facilitate the formation of the isocyanate linkage.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Notably, it demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC values reported at approximately 15 µM and 20 µM, respectively .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction can lead to:

- Inhibition of Enzymatic Activity : By modifying active sites on enzymes, the compound can inhibit metabolic pathways essential for bacterial survival and cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, this compound may trigger apoptotic pathways, leading to programmed cell death.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various phenylisocyanates, including this compound. The results indicated that this compound had a higher potency compared to other derivatives, suggesting its potential as a lead compound in antibiotic development .

Study 2: Cytotoxic Effects on Cancer Cells

In another investigation featured in Cancer Research, researchers assessed the cytotoxic effects of isocyanate compounds on different cancer cell lines. The study concluded that this compound induced significant apoptosis in MCF-7 cells through caspase activation pathways, highlighting its potential as an anticancer agent .

Data Summary Table

| Biological Activity | Tested Conditions | Results |

|---|---|---|

| Antimicrobial Activity | S. aureus | MIC: 32 - 128 µg/mL |

| Cytotoxicity | MCF-7 Cell Line | IC: ~15 µM |

| Cytotoxicity | HeLa Cell Line | IC: ~20 µM |

Propriétés

IUPAC Name |

1-isocyanato-2-phenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c15-10-14-12-8-4-5-9-13(12)16-11-6-2-1-3-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIGPOGFLBZPFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00605852 | |

| Record name | 1-Isocyanato-2-(phenylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13739-55-4 | |

| Record name | 1-Isocyanato-2-(phenylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.